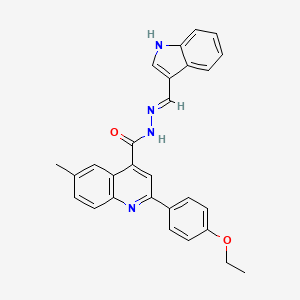![molecular formula C13H12N2O4S B6032279 methyl [2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B6032279.png)
methyl [2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate, also known as MOTA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various research fields.
Mecanismo De Acción
Methyl [2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate exerts its biological effects through the inhibition of enzymes involved in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, making it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of enzymes involved in cellular processes such as DNA replication, protein synthesis, and cell division. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate has several advantages for use in lab experiments, including its synthetic accessibility, stability, and low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on methyl [2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate, including the development of new synthetic routes for its production, the exploration of its potential as a drug candidate for the treatment of cancer and infectious diseases, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to explore the potential toxicity and pharmacokinetics of this compound in vivo.
In conclusion, this compound is a synthetic compound that has potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound is needed to fully understand its potential as a drug candidate and its mechanism of action.
Métodos De Síntesis
Methyl [2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate can be synthesized through a multi-step reaction involving the condensation of 4-methoxyaniline and ethyl bromoacetate, followed by the reaction with thiosemicarbazide and acetic acid. The final product is obtained through the methylation of the thiazole ring with methyl iodide.
Aplicaciones Científicas De Investigación
Methyl [2-[(4-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate has been studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
methyl (2Z)-2-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-18-9-5-3-8(4-6-9)14-13-15-12(17)10(20-13)7-11(16)19-2/h3-7H,1-2H3,(H,14,15,17)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCGDNGUQVCVFN-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC(=O)OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C(=O)OC)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817439 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6032207.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6032213.png)
amine oxalate](/img/structure/B6032216.png)

![4-bromo-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B6032224.png)
![2-[2-amino-1-(2-furylmethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6032229.png)
![2-{[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6032235.png)
![2-[(benzylthio)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B6032242.png)
![1-(2,3-difluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6032245.png)
![1-benzyl-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6032260.png)
![1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6032266.png)
![1-{2-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B6032278.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6032288.png)
![3-{[2-(2-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B6032290.png)